Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate
Description
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is a hydrazone-based organic compound featuring a benzyl ester group, a chloro substituent at the α-position, and a 2,6-dichlorophenyl-substituted hydrazone moiety. The 2,6-dichlorophenyl group introduces steric and electronic effects that influence reactivity, while the benzyl ester enhances solubility in organic solvents compared to ethyl or methyl esters.
Properties
Molecular Formula |
C15H11Cl3N2O2 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(2,6-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-7-4-8-12(17)13(11)19-20-14(18)15(21)22-9-10-5-2-1-3-6-10/h1-8,19H,9H2/b20-14+ |
InChI Key |
SPPGEAMDTWOCQZ-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=C(C=CC=C2Cl)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate typically involves the following key steps:
- Preparation of the benzyl ester of 2-chloroacetic acid or its derivatives.
- Formation of the hydrazone by reaction of the ester with 2,6-dichlorophenyl hydrazine or a corresponding diazonium salt.
- Halogenation or chlorination to introduce or maintain the 2-chloro substituent on the acetyl moiety.
Esterification to Form Benzyl 2-chloroacetate
One foundational step is the synthesis of benzyl acetate derivatives. According to patent CN104402719A, benzyl acetate can be prepared by reacting organic amines with benzyl chloride under controlled temperatures (60–90 °C) in the presence of phase transfer catalysts, followed by esterification with sodium acetate and sodium carbonate. This method offers high yield and purity due to efficient phase transfer catalysis and impurity removal steps, which are crucial for obtaining clean benzyl esters as intermediates.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Organic amine + benzyl chloride (60-90 °C, 15-60 min) | Formation of phase transfer catalyst feed solution |
| 2 | Sodium acetate, sodium carbonate, water | Esterification to benzyl acetate crude product |
| 3 | Washing and impurity removal | Pure benzyl acetate product |
Hydrazone Formation with 2,6-Dichlorophenyl Hydrazine
The hydrazone linkage is formed by condensation of the benzyl 2-chloroacetate with 2,6-dichlorophenyl hydrazine or its diazonium salt. Literature on related hydrazonoacetate compounds (e.g., CN104130159A) describes the use of phase transfer catalysts such as quaternary ammonium salts (e.g., triethylbenzylammonium chloride) to facilitate the reaction between 2-chloroacetoacetate derivatives and aromatic diazonium salts. This approach improves reaction homogeneity and yield by enhancing the transfer of ionic species across phases.
| Catalyst Type | Examples | Role in Reaction |
|---|---|---|
| Quaternary ammonium salts | Triethylbenzylammonium chloride, tetrabutylammonium chloride | Phase transfer catalyst, improves reaction rate and yield |
| Crown ethers, PEGs | Known phase transfer catalysts | Alternative catalysts for ionic transfer |
The reaction is typically performed at low temperatures (below 15 °C, preferably below 10 °C) to minimize side reactions and impurity formation.
Halogenation and Chlorination Steps
Chlorination to introduce or maintain the 2-chloro substituent on the acetyl moiety can be achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, in related hydrazone syntheses, thionyl chloride in dry chloroform was added dropwise to the hydrazone intermediate at room temperature, followed by reflux, yielding chlorinated hydrazone derivatives as precipitated solids.
| Reagent | Solvent | Conditions | Purpose |
|---|---|---|---|
| Thionyl chloride | Dry chloroform | Dropwise addition, RT, then reflux 2 h | Chlorination of hydrazone intermediate |
| Phosphorus oxychloride | N,N-dimethylformamide | Heating at 80 °C for 8 h | Alternative chlorinating agent for hydrazone derivatives |
Reaction Conditions and Solvent Effects
The choice of solvent and reaction conditions significantly affects yield and purity:
- Ethanol and methanol are common solvents for hydrazone formation; however, methanol may lead to insoluble by-products and lower purity, requiring cumbersome post-reaction processing.
- Ethyl acetate is used but can cause biphasic reactions with water, leading to longer reaction times and more impurities.
- Acetonitrile has been used for related alkylation reactions with good control and product isolation.
- Temperature control is critical, with many reactions performed at or below room temperature to prevent side reactions.
Summary of Preparation Protocol
Research Findings and Perspectives
- The use of phase transfer catalysts, especially quaternary ammonium salts, is crucial for improving the reaction efficiency and yield in hydrazone formation steps involving halogenated aromatic compounds.
- Chlorination with thionyl chloride or phosphorus oxychloride is well-established for introducing chloro groups into hydrazone intermediates, with reaction conditions optimized to avoid decomposition or side reactions.
- Solvent choice impacts reaction kinetics and product purity significantly; polar aprotic solvents like acetonitrile or carefully controlled alcohol solvents are preferred for homogeneous reactions.
- The esterification step benefits from phase transfer catalysis and controlled pH to maximize yield and purity of benzyl esters, which are key intermediates in the synthesis.
- Overall, the multi-step synthesis requires careful control of temperature, solvent, and catalyst to achieve high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles.
Oxidation and reduction: The hydrazone moiety can undergo redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Products include the corresponding carboxylic acids.
Reduction: Products include the corresponding amines.
Scientific Research Applications
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in different reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (Compound 4b)
Structure: Differs in ester group (ethyl vs. benzyl) and phenyl substituent (unsubstituted vs. 2,6-dichloro). Reactivity: In reactions with hydrazinecarbodithioates (e.g., compound 3), 4b forms thiadiazole derivatives (e.g., 9b) via thiohydrazonate intermediates. The ethyl ester offers moderate solubility, but the absence of chlorine substituents on the phenyl ring reduces steric hindrance, enabling faster cyclization .
Ethyl 2-bromo-2-(2-benzylhydrazono)acetate
Structure : Bromine replaces chlorine at the α-position; benzylhydrazine replaces 2,6-dichlorophenylhydrazine.
Reactivity : Bromine’s higher leaving-group ability enhances nucleophilic substitution efficiency. The benzylhydrazone group facilitates hydrogen bonding (N–H···O, 2.965 Å), stabilizing crystal structures .
Applications : Key intermediate for NMDA receptor antagonists and thiadiazole-based analgesics .
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3)
Structure : Features a 4-methoxyphenyl group instead of 2,6-dichlorophenyl.
Reactivity : The electron-donating methoxy group increases hydrazone stability and alters electronic distribution, slowing electrophilic attacks compared to electron-withdrawing chlorine substituents. This results in divergent reaction pathways, favoring milder conditions for cyclization .
Applications : Utilized in synthesizing aromatic heterocycles for pharmaceutical intermediates .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate?
The compound is synthesized via condensation between a hydrazine derivative (e.g., 2,6-dichlorophenylhydrazine) and a chloro-substituted carbonyl precursor (e.g., benzyl chloroacetate). Key steps include nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone linkage. Reaction conditions (e.g., anhydrous solvents like THF, temperatures of 0–5°C for stability) and stoichiometric ratios are critical to minimize side reactions. Purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : and NMR identify hydrazone protons (~8–10 ppm) and ester carbonyl signals (~170 ppm). The 2,6-dichlorophenyl group shows distinct aromatic splitting patterns.
- IR : Stretching frequencies for C=O (ester, ~1740 cm) and C=N (hydrazone, ~1600 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, F) influence reaction kinetics and stability?
The 2,6-dichlorophenyl group stabilizes the hydrazone linkage via resonance and inductive effects, reducing hydrolysis susceptibility. Chlorine substituents increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during synthesis. However, steric hindrance from ortho-chlorines may reduce reaction yields, requiring optimized solvent systems (e.g., DMF for polar intermediates) .
Q. What crystallographic approaches resolve the compound’s molecular structure?
Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement and ORTEP-3 for 3D visualization. Key parameters:
Q. How can researchers resolve contradictions in reported synthetic yields?
Variability arises from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
- Catalysts : Base catalysts (e.g., triethylamine) vs. acid catalysts (e.g., HCl) alter reaction pathways.
- Purification : Gradient elution in chromatography vs. recrystallization impacts purity. Systematic Design of Experiments (DoE) with variables (temperature, solvent, catalyst) identifies optimal conditions .
Q. What biological targets are implicated based on structural analogs?
Analogous hydrazones (e.g., Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)hydrazono]acetate) inhibit enzymes like thrombin and factor Xa in coagulation pathways. The 2,6-dichlorophenyl group may enhance binding to hydrophobic pockets in serine proteases. In vitro assays (e.g., fluorogenic substrate cleavage) validate target engagement .
Q. What analytical methods ensure pharmacopeial-grade purity?
- EP Reference Standards : Compare retention times and UV spectra against certified impurities (e.g., aceclofenac-related compounds).
- Chiral HPLC : Resolves enantiomeric impurities using cellulose-based columns.
- Karl Fischer Titration : Quantifies residual water (<0.1% w/w) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
